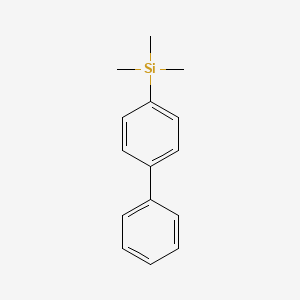

4-(Trimethylsilyl)biphenyl

Description

The exact mass of the compound 4-(Trimethylsilyl)biphenyl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170015. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Trimethylsilyl)biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trimethylsilyl)biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-(4-phenylphenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Si/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNWRKGTENSRRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305246 | |

| Record name | 4-(Trimethylsilyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1625-88-3 | |

| Record name | NSC170015 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Trimethylsilyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trimethylsilyl)biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

[1,1'-Biphenyl]-4-yltrimethylsilane chemical structure

Engineering Molecular Architectures: A Technical Guide to [1,1'-Biphenyl]-4-yltrimethylsilane in Advanced Synthesis

Executive Summary

As a Senior Application Scientist, I frequently evaluate molecular building blocks not just for their static properties, but for their dynamic utility in multi-step synthesis. [1,1'-Biphenyl]-4-yltrimethylsilane (often referred to as 4-(Trimethylsilyl)biphenyl) is a prime example of such a molecule. It serves a dual mandate in modern chemistry: it acts as a highly stable, lipophilic core in the bottom-up assembly of organic light-emitting diodes (OLEDs) and dendritic nanostructures[1], while simultaneously functioning as a highly reactive, programmable precursor for the synthesis of 18F-radiolabeled PET tracers[2]. The trimethylsilyl (TMS) group is the linchpin of its utility, acting as a robust protecting group under basic cross-coupling conditions and an exceptional electrofuge during electrophilic aromatic substitution.

Physicochemical Profiling

Before deploying this compound in a synthetic workflow, it is critical to understand its baseline physical parameters. The table below summarizes the core quantitative data:

| Property | Value / Description |

| IUPAC Name | [1,1'-Biphenyl]-4-yltrimethylsilane |

| CAS Number | 1625-88-3 |

| Molecular Formula | C15H18Si |

| Molecular Weight | 226.39 g/mol |

| Appearance | Colorless to light yellow oil / low-melting solid |

| Solubility | Soluble in Toluene, THF, DCM, Hexane; Insoluble in Water |

| Reactivity Profile | Stable to basic and mild acidic conditions; susceptible to electrophilic ipso-substitution at the C-Si bond. |

The Causality of Synthesis: Suzuki-Miyaura Cross-Coupling

The most reliable and scalable method for synthesizing [1,1'-Biphenyl]-4-yltrimethylsilane is via the Suzuki-Miyaura cross-coupling reaction. In this protocol, we couple 4-(trimethylsilyl)phenylboronic acid with bromobenzene.

Self-Validating Protocol 1: Pd-Catalyzed Cross-Coupling

-

Step 1: System Degassing. Combine 4-(trimethylsilyl)phenylboronic acid (1.0 eq) and bromobenzene (1.05 eq) in a Schlenk flask with a 4:1 mixture of Toluene/Ethanol. Causality: The system must be rigorously degassed using freeze-pump-thaw cycles or argon sparging. Molecular oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

-

Step 2: Catalytic Initiation. Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 eq) under a positive argon flow.

-

Step 3: Biphasic Reflux. Inject a degassed 2.0 M aqueous solution of Na2CO3 (3.0 eq). Heat the mixture to 80°C under vigorous stirring for 12-24 hours. Causality: The biphasic nature of the reaction requires high shear mixing to maximize the interfacial surface area. The carbonate base is essential to quaternize the boronic acid, forming a highly nucleophilic boronate complex that accelerates the transmetalation step[1].

-

Step 4: Workup and Validation. Cool to room temperature, separate the organic layer, and wash with brine. Dry over anhydrous MgSO4, concentrate, and purify via silica gel chromatography (Hexane).

-

Validation Checkpoint: Real-time validation is achieved via TLC (Hexane); the disappearance of the UV-active bromobenzene spot confirms conversion. Post-reaction, 1H NMR validation is definitive: the appearance of a sharp 9-proton singlet at ~0.3 ppm confirms the intact transfer of the TMS group.

Mechanistic Pathway of the Cross-Coupling

To visualize the causality of the protocol, the following diagram maps the exact catalytic cycle driving the formation of the biphenyl core.

Fig 1: Suzuki-Miyaura catalytic cycle for [1,1'-Biphenyl]-4-yltrimethylsilane synthesis.

Advanced Applications & Workflows

5.1. Iterative Assembly of Dendritic Nanostructures and OLEDs In materials science, particularly in the synthesis of triarylamine OLED layers and branched aromatic rods, the TMS group acts as a "masked" reactive site[3]. During the elongation of terphenylene or quaterphenylene chains, the TMS group remains completely inert to the Pd-catalyzed Suzuki conditions[4]. Once the coupling is complete, the TMS group is quantitatively converted into an aryl iodide using iodine monochloride (ICl)[1]. Causality: This ipso-iodination avoids the harsh, unselective electrophilic halogenation conditions that would otherwise degrade the delicate oligoether branches or electron-rich triarylamine cores of the nanostructure[3].

5.2. Radiopharmaceutical Precursors (18F-PET Tracers) The synthesis of electron-rich [18F]fluoroarenes for Positron Emission Tomography (PET) is notoriously difficult because traditional nucleophilic aromatic substitution (SNAr) fails on electron-rich rings. To bypass this, researchers utilize diaryliodonium salts. However, synthesizing these salts from unsubstituted biphenyls requires harsh oxidative conditions that destroy sensitive functional groups[2].

By utilizing [1,1'-Biphenyl]-4-yltrimethylsilane, we leverage the TMS group as an electrofuge. This allows for the synthesis of biphenyl iodonium salts under exceptionally mild conditions, perfectly setting up the molecule for late-stage radiofluorination[2].

Self-Validating Protocol 2: Synthesis of Biphenyl Iodonium Salts

-

Step 1: Reagent Solubilization. In a pressure vial, combine [1,1'-Biphenyl]-4-yltrimethylsilane (1.0 eq) and Koser's intermediate (hydroxy(tosyloxy)iodo)benzene (1.0 eq) in minimal Acetonitrile (MeCN).

-

Step 2: Ipso-Substitution. Seal the vial and stir at 77°C for 4 hours. Causality: The hypervalent iodine species selectively attacks the ipso-carbon bearing the TMS group. The hyperconjugative stabilization provided by the silicon atom lowers the transition state energy, driving the reaction exclusively to the para-position without requiring exogenous strong acids or oxidants[2].

-

Step 3: Isolation. Cool the mixture and slowly add diethyl ether.

-

Validation Checkpoint: The immediate precipitation of the diaryliodonium tosylate salt upon ether addition provides visual confirmation of success. Subsequent 1H NMR analysis will show the complete disappearance of the TMS singlet (0.3 ppm), mathematically validating quantitative ipso-substitution.

Radiochemical Workflow Visualization

The following diagram illustrates the logical progression from the TMS-precursor to the final PET tracer.

Fig 2: Workflow for 18F-radiolabeling utilizing the TMS-biphenyl precursor.

References

-

Synthesis of Biphenyl Iodonium Salts as (Radio)labelling Precursors for Fluoroarenes. ResearchGate. 2

-

3-D Organic nanostructures from self-assembly of branched aromatic rods. msleelab.org. 1

-

Triarylamine compounds, compositions and devices (WO2006010555A1). Google Patents. 3

-

Self-Assembling Molecular Trees Containing Octa-p-phenylene: From Nanocrystals to Nanocapsules. Journal of the American Chemical Society. 4

Sources

Topic: The Strategic Differentiation of Silylation in Biphenyl Scaffolds: A Comparative Analysis of 4-(Trimethylsilyl)biphenyl and 4,4'-Bis(trimethylsilyl)biphenyl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Biphenyl Core and the Influence of Silicon

The biphenyl moiety, consisting of two interconnected phenyl rings, is a privileged structural scaffold in modern chemistry.[1][2] Its rigid, planar, and conjugated system forms the backbone of numerous high-performance materials, including liquid crystals, organic semiconductors, and advanced polymers.[3][4][5] In the realm of pharmacology, the biphenyl unit is a cornerstone in the design of drugs targeting a range of diseases.[6][7]

The functionalization of this core is a key strategy for tuning its physicochemical properties and directing its synthetic utility. Among the vast array of chemical modifications, silylation—the introduction of a silicon-containing group—offers a unique and powerful toolkit. The trimethylsilyl (TMS) group, in particular, is not merely an inert substituent; it is a strategic tool used to modulate solubility, control steric interactions, and serve as a versatile chemical handle for subsequent transformations.[8][9]

This guide provides an in-depth comparative analysis of two closely related yet functionally distinct biphenyl derivatives: the mono-substituted 4-(Trimethylsilyl)biphenyl and the di-substituted 4,4'-Bis(trimethylsilyl)biphenyl . We will dissect their differences from the molecular level to their practical applications, providing field-proven insights for researchers navigating the choice between these foundational building blocks.

Part 1: A Tale of Two Structures: Molecular and Physicochemical Distinctions

The fundamental difference between these two compounds lies in the degree of silylation, a distinction that profoundly impacts their symmetry, physical properties, and ultimately, their application.

Structural Analysis

4-(Trimethylsilyl)biphenyl possesses a single TMS group at the para-position of one phenyl ring, rendering the molecule asymmetric. In contrast, 4,4'-Bis(trimethylsilyl)biphenyl features two TMS groups, one at the para-position of each ring, resulting in a highly symmetric, C2h-like structure.

This seemingly simple difference has significant steric implications. The bulky TMS group influences the torsional angle (dihedral angle) between the two phenyl rings. While biphenyl itself is nearly planar in the crystalline state, the presence of bulky substituents can force the rings to twist relative to each other to minimize steric strain.[2] The addition of a second TMS group in the 4,4'-bis configuration reinforces a symmetric, linear molecular axis, which is a critical attribute for building ordered materials like liquid crystals or organic thin films.[10]

Caption: Molecular structures of the asymmetric mono-silylated and symmetric di-silylated biphenyls.

Comparative Physicochemical Properties

The addition of a second TMS group systematically alters the compound's physical properties. The increase in molecular weight and symmetry in 4,4'-Bis(trimethylsilyl)biphenyl leads to stronger intermolecular forces (van der Waals interactions), resulting in a significantly higher melting point compared to its mono-silylated counterpart. Both compounds exhibit excellent solubility in common organic solvents like THF, chloroform, and toluene, a direct benefit of the lipophilic TMS groups.

| Property | 4-(Trimethylsilyl)biphenyl | 4,4'-Bis(trimethylsilyl)biphenyl | Rationale for Difference |

| CAS Number | 1625-88-3[11] | 1625-89-4 | Unique identifiers for distinct chemical substances. |

| Molecular Formula | C₁₅H₁₈Si | C₁₈H₂₆Si₂ | Addition of a C₃H₈Si unit. |

| Molecular Weight | 226.39 g/mol | 298.58 g/mol | Increased mass from the second TMS group. |

| Appearance | White to off-white solid | White crystalline solid | Both are stable solids at room temperature. |

| Melting Point | ~55-58 °C | ~135-138 °C | Increased symmetry and molecular weight enhance crystal lattice energy. |

| Solubility | Soluble in organic solvents | Soluble in organic solvents | Lipophilic TMS groups improve solubility over unsubstituted biphenyl. |

Part 2: Synthesis Strategies and Mechanistic Considerations

The choice of synthetic route to these compounds is dictated by the desired degree of silylation and the availability of starting materials. The methodologies highlight fundamental principles of organometallic chemistry.

Synthesis of 4-(Trimethylsilyl)biphenyl: An Asymmetric Approach

The most direct and reliable method for producing the mono-silylated derivative involves a Grignard reaction. This protocol leverages the well-established reactivity of organomagnesium halides with silicon electrophiles.

Experimental Protocol: Grignard-based Mono-silylation

-

Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. A solution of 4-bromobiphenyl in anhydrous diethyl ether or THF is added dropwise. The reaction is initiated with gentle heating or a crystal of iodine if necessary. The formation of the Grignard reagent, 4-biphenylmagnesium bromide, is observed by the disappearance of the magnesium.

-

Silylation (Quenching): The freshly prepared Grignard solution is cooled to 0 °C. A solution of trimethylsilyl chloride (TMS-Cl) in the same anhydrous solvent is added dropwise. The reaction is typically exothermic.

-

Workup and Purification: After stirring for several hours at room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.

-

Isolation: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 4-(Trimethylsilyl)biphenyl.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are potent bases and will react violently with protic sources like water. All glassware must be rigorously dried, and solvents must be anhydrous.

-

Inert Atmosphere: Oxygen can oxidize the Grignard reagent, leading to undesired byproducts.

-

Electrophilic Quench: The silicon atom in TMS-Cl is electrophilic due to the electron-withdrawing nature of the chlorine atom, making it a perfect target for the nucleophilic carbon of the Grignard reagent.

Caption: Workflow for the synthesis of 4-(Trimethylsilyl)biphenyl via a Grignard reaction.

Synthesis of 4,4'-Bis(trimethylsilyl)biphenyl: A Symmetric Approach

Creating the di-silylated compound requires a strategy that can functionalize both ends of the biphenyl core. A robust method involves a double lithium-halogen exchange followed by silylation.

Experimental Protocol: Lithiation-based Di-silylation

-

Starting Material: Begin with 4,4'-dibromobiphenyl dissolved in an anhydrous solvent like THF or diethyl ether in a flame-dried, multi-neck flask under an inert atmosphere.

-

Lithiation: Cool the solution to a low temperature, typically -78 °C (a dry ice/acetone bath). Add a solution of a strong organolithium base, such as n-butyllithium (n-BuLi) (2.2 equivalents), dropwise while maintaining the low temperature. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithium-halogen exchange, forming the 4,4'-dilithiobiphenyl intermediate.

-

Silylation (Quenching): While maintaining the temperature at -78 °C, slowly add an excess of trimethylsilyl chloride (TMS-Cl) (at least 2.5 equivalents).

-

Workup and Purification: After the addition is complete, the reaction is allowed to warm slowly to room temperature. It is then carefully quenched with a saturated aqueous NH₄Cl solution. The product is extracted into an organic solvent (e.g., hexane or ether).

-

Isolation: The combined organic layers are washed, dried, and concentrated. The resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to afford pure 4,4'-Bis(trimethylsilyl)biphenyl.

Causality Behind Experimental Choices:

-

Low Temperature: The lithiated biphenyl intermediates are highly reactive and can be unstable at higher temperatures. -78 °C is critical to prevent side reactions and decomposition.

-

Strong Base: n-BuLi is a much stronger base than a Grignard reagent and is more effective for the double lithium-halogen exchange required for di-substitution.

-

Stoichiometry: Precise control over the stoichiometry of n-BuLi is crucial. Using slightly more than two equivalents ensures the complete conversion of the dibromo starting material.

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. Biphenyl - Wikipedia [en.wikipedia.org]

- 3. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Frontiers | Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity [frontiersin.org]

- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. 1,1'-Biphenyl,4-(trimethylsilyl)- | 1625-88-3 [chemicalbook.com]

Methodological & Application

Application Note: 4-(Trimethylsilyl)biphenyl as a Strategic Building Block in Liquid Crystal Synthesis

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Researchers Focus: Mesophase stabilization, cross-coupling methodologies, and self-validating synthetic protocols.

Introduction to Trimethylsilyl-Functionalized Mesogens

The design of advanced liquid crystals (LCs)—particularly ferroelectric and antiferroelectric mixtures requiring precise bookshelf geometries—relies heavily on the structural tuning of the mesogen core and its terminal groups. 4-(Trimethylsilyl)biphenyl (TMS-BP) has emerged as a highly versatile building block in this domain. Unlike conventional unbranched alkyl or alkoxy terminal chains, the trimethylsilyl (TMS) group introduces a unique spherical steric bulk.

In liquid crystal synthesis, TMS-BP serves a dual purpose:

-

Direct Mesogenic Component: The TMS group acts as a bulky terminal unit that induces microphase separation between the rigid aromatic core and flexible alkyl chains, significantly enhancing smectic phase stability[1]().

-

Reactive Synthetic Handle: The TMS moiety is an excellent leaving group for ipso-substitution (halogen exchange)[2]() or direct palladium-catalyzed Hiyama cross-coupling[3](), allowing for the rapid extension of polyaromatic systems (e.g., terphenyls and quaterphenyls) without the instability associated with boronic acids.

Mechanistic Workflow & Visualization

The utility of TMS-BP is dictated by the electronic and steric nature of the carbon-silicon bond. The diagram below illustrates the divergent pathways available to researchers when incorporating TMS-BP into liquid crystal design.

Dual utility of 4-(Trimethylsilyl)biphenyl in liquid crystal design and synthesis.

Quantitative Impact on Mesophase Stability

When TMS is retained as a terminal group in the final liquid crystal structure, its spherical volume disrupts standard nematic packing while reinforcing smectic layering. This is highly unusual; typically, bulky groups destabilize all mesophases. However, the incompatibility between the rigid TMS sphere and linear alkyl/alkoxy chains forces a distinct phase separation, anchoring the smectic layers[1]().

Table 1: Comparative Mesophase Stability of Biphenyl/Terphenyl Liquid Crystals

| Mesogen Core | Terminal Group 1 | Terminal Group 2 | Nematic Phase ( | Smectic C Phase ( | Structural Causality |

| Biphenyl | Octyloxy ( | Heptyl ( | 65.0 | 42.0 | Standard rod-like packing favors nematic phase over smectic. |

| Biphenyl | Octyloxy ( | Trimethylsilyl ( | 58.0 | 71.0 | TMS bulk induces microphase separation, strongly stabilizing |

| Terphenyl | Octyloxy ( | TMS-dimethylene | 82.0 | 95.0 | Extended rigid core combined with steric segregation yields broad |

(Note: Data synthesized from comparative structure-property relationships in ferroelectric LC design[1]().)

Self-Validating Experimental Protocols

The following protocols detail the use of TMS-BP as a synthetic intermediate to build extended mesogens. Every procedure is designed as a self-validating system , ensuring that the chemist can verify success at each step through observable phenomena and analytical checks.

Protocol A: Ipso-Iodination of 4-(Trimethylsilyl)biphenyl

This protocol converts the TMS group into an iodide, creating a highly reactive electrophile for subsequent Suzuki or Sonogashira couplings to extend the LC core[2]().

-

Causality of Reagents: Iodine monochloride (ICl) is utilized instead of elemental iodine (

) because the intrinsic polarization of the I-Cl bond provides a highly potent electrophilic iodine species. The TMS group directs the attack exclusively to the ipso-position, driven by the

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 4-(trimethylsilyl)biphenyl (10.0 mmol) in anhydrous dichloromethane (

, 50 mL) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath. -

Electrophilic Addition: Add a 1.0 M solution of ICl in

(11.0 mmol) dropwise over 15 minutes.-

In-Process Validation: The solution will transition to a dark red/brown color, indicating the presence of active ICl.

-

-

Monitoring: Stir the reaction at 0 °C for 2 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1).

-

In-Process Validation: The TMS-BP spot will disappear, replaced by a lower

spot (4-iodobiphenyl), as the heavy iodine atom increases the polarizability and silica affinity of the molecule compared to the lipophilic TMS group.

-

-

Quenching & Workup: Quench the reaction by adding 30 mL of saturated aqueous sodium thiosulfate (

).-

Self-Validation: The dark red/brown organic layer will rapidly decolorize to a clear or pale yellow solution, confirming the complete reduction of unreacted ICl and

byproducts into water-soluble iodide/chloride ions.

-

-

Purification: Extract the aqueous layer with

(2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous -

Analytical Validation: Confirm product identity via

NMR. The defining validation is the complete disappearance of the intense 9-proton TMS singlet at

Protocol B: Palladium-Catalyzed Hiyama Cross-Coupling

The Hiyama coupling allows for the direct formation of a C-C bond between the TMS-BP and an aryl halide, bypassing the need to isolate boronic acids[4]().

-

Causality of Reagents: The Si-C bond in TMS-BP is relatively non-polar and unreactive toward transmetalation. Tetrabutylammonium fluoride (TBAF) is introduced to coordinate with the silicon atom, forming a pentavalent fluorosilicate intermediate. This expands the silicon octet, highly polarizing the Si-C bond and facilitating the crucial transmetalation step to the Palladium(II) center[3]().

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk tube, combine 4-(trimethylsilyl)biphenyl (1.2 mmol), an aryl bromide (e.g., 4-bromoanisole, 1.0 mmol), and

(0.05 mmol, 5 mol%). -

Activation: Add anhydrous THF (10 mL), followed by TBAF (1.0 M in THF, 2.0 mmol).

-

Causality: An excess of TBAF is required because trace moisture can hydrolyze the active fluoride.

-

-

Execution: Seal the tube and heat to 80 °C for 12 hours.

-

In-Process Validation: The reaction mixture will progressively darken as palladium black begins to precipitate, indicating the turnover of the catalytic cycle.

-

-

Quenching & Workup: Cool to room temperature and filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

-

Causality: This step simultaneously halts the reaction by removing the palladium catalyst and strips out the insoluble tetrabutylammonium salts.

-

-

Analytical Validation: Analyze the crude product via

NMR. Successful coupling is validated by the appearance of new quaternary aromatic carbon signals in the

References

-

The synthesis and mesomorphic properties of liquid crystals with bulky terminal groups designed for bookshelf geometry ferroelectric mixtures Taylor & Francis 1

-

Self-Assembling Molecular Trees Containing Octa-p-phenylene: From Nanocrystals to Nanocapsules Journal of the American Chemical Society 2

-

Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications MDPI 3

-

Hiyama Coupling Organic Chemistry Portal 4

-

Negative Thermal Quenching of Photoluminescence from Liquid-Crystalline Molecules in Condensed Phases MDPI 5

Sources

palladium-catalyzed synthesis of silylated biphenyls

An Application Guide to the Palladium-Catalyzed Synthesis of Silylated Biphenyls

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Silylated Biphenyls

Silylated biphenyls represent a class of molecules with significant strategic importance in modern chemical synthesis. Their utility stems from the unique properties of the carbon-silicon (C-Si) bond, which serves as a versatile functional handle. These compounds are crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs).[1] The silicon moiety can be readily transformed into other functional groups, such as a hydroxyl group (via Fleming-Tamao oxidation) or a halogen, or it can be used directly in cross-coupling reactions like the Hiyama coupling.[2][3]

Traditionally, the synthesis of arylsilanes involved the reaction of organolithium or Grignard reagents with chlorosilanes.[4][5] However, this approach is limited by poor functional group tolerance. The advent of transition-metal-catalyzed reactions has provided a more robust and general alternative.[1][6] Palladium-catalyzed cross-coupling reactions, in particular, have emerged as powerful methods for forming C–Si bonds under milder conditions with broad substrate scope, circumventing the need for pre-formed, highly reactive organometallic reagents.[4][7] This guide provides an in-depth exploration of palladium-catalyzed methodologies for synthesizing silylated biphenyls, focusing on mechanistic principles and practical laboratory protocols.

Mechanistic Foundations: The Palladium Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions for C-C and C-Si bond formation proceed through a common catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, where the palladium center has inserted itself into the Ar-X bond.

-

Transmetalation: The key C-Si bond-forming step involves the transfer of the silyl group from a silicon-containing reagent (e.g., a disilane or an organosilane) to the palladium(II) center, displacing the halide. This step is often the rate-determining step and can require an activator to facilitate the transfer.[6]

-

Reductive Elimination: The final step is the reductive elimination of the silylated biphenyl product from the palladium(II) complex. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Sources

- 1. Palladium-catalyzed C–Si bond formation via denitrative cross-coupling of nitroarenes with hexamethyldisilane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Hiyama Coupling [organic-chemistry.org]

- 3. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Diphenylphosphinophenolate: a ligand for the palladium-catalysed silylation of aryl halides activating simultaneously both palladium and silicon - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Palladium-catalyzed C–Si bond formation via denitrative cross-coupling of nitroarenes with hexamethyldisilane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

functionalization of 4-(Trimethylsilyl)biphenyl via electrophilic substitution

Application Note & Protocol Guide

Executive Summary

4-(Trimethylsilyl)biphenyl (4-TMS-biphenyl) represents a unique scaffold in organic synthesis, serving as a "switchable" platform for biphenyl functionalization.[1][2] Its utility stems from the dual nature of the trimethylsilyl (TMS) group: it can act either as a sacrificial regiocontrol element (directing ipso-substitution) or as a robust blocking/directing group (directing electrophiles to the distal ring).

This guide details the protocols for exploiting these two distinct reactivity modes:

-

Mode A (Ipso-Substitution): Replacing the TMS group with a halogen or nitro group to access 4-substituted biphenyls with high regiofidelity.

-

Mode B (Distal Functionalization): Functionalizing the 4'-position while retaining the TMS group for subsequent transformations (e.g., Hiyama coupling).[2]

Mechanistic Principles & Regioselectivity

The reactivity of 4-TMS-biphenyl is governed by the competition between Silicon-β-Effect Stabilization and Distal Ring Activation .

The "Silicon Switch" Mechanism

-

Ipso-Substitution (Pathway A): Strong electrophiles (

) attack the carbon bearing the silicon atom (C4). The resulting -

Distal Substitution (Pathway B): The 4-(trimethylsilyl)phenyl moiety acts as an electron-donating substituent on the unsubstituted phenyl ring (Ring B). This activates the 4'-position (para) and 2'-position (ortho). Under mild conditions that do not trigger C-Si cleavage, electrophiles preferentially attack the sterically accessible 4'-position.[1]

Visualization of Pathways

Figure 1: Divergent electrophilic pathways controlled by reagent strength and temperature.

Experimental Protocols

Protocol A: Regiospecific Ipso-Iodination

Objective: Synthesis of 4-Iodobiphenyl. Rationale: Direct iodination of biphenyl yields a mixture of 4-iodo and 4,4'-diiodo products.[1] Ipso-iododesilylation guarantees mono-substitution at the 4-position.

Reagents:

-

Substrate: 4-(Trimethylsilyl)biphenyl (1.0 equiv)[2]

-

Reagent: Iodine monochloride (ICl) (1.1 equiv)

-

Solvent: Dichloromethane (DCM)[2]

Workflow:

-

Preparation: Dissolve 4-TMS-biphenyl (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen. Cool to 0°C.[1][2]

-

Addition: Add a solution of ICl (11 mmol) in DCM (5 mL) dropwise over 15 minutes.

-

Note: The solution will turn dark brown.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour.

-

Quench: Pour the mixture into saturated aqueous

(sodium thiosulfate) to reduce excess iodine. The organic layer should turn colorless/pale yellow. -

Workup: Extract with DCM (3x), wash with brine, dry over

, and concentrate. -

Purification: Recrystallize from ethanol or pass through a short silica plug (Hexanes).[2]

Validation:

-

NMR: Disappearance of TMS peak (0.3 ppm).[2] Appearance of AA'BB' system characteristic of 4-iodobiphenyl.

Protocol B: Distal Friedel-Crafts Acylation (TMS Retention)

Objective: Synthesis of 4'-Acetyl-4-(trimethylsilyl)biphenyl.[1] Rationale: To functionalize the ring without losing the TMS group, we utilize the activating effect of the silyl-phenyl group on the distal ring. We must avoid strong protic acids or high temperatures that promote protodesilylation.[1]

Reagents:

-

Substrate: 4-(Trimethylsilyl)biphenyl (1.0 equiv)[2]

-

Reagent: Acetyl Chloride (1.2 equiv)

-

Catalyst: Aluminum Chloride (

) (1.2 equiv) -

Solvent: DCM (Anhydrous)[2]

Workflow:

-

Catalyst Activation: In a flame-dried flask, suspend

(12 mmol) in DCM (20 mL) at 0°C. Add Acetyl Chloride (12 mmol) dropwise. Stir for 15 min to form the acylium complex. -

Substrate Addition: Cool the mixture to -78°C (Dry ice/acetone bath). This is critical to suppress ipso-attack.[1]

-

Reaction: Add a solution of 4-TMS-biphenyl (10 mmol) in DCM slowly. Stir at -78°C for 2 hours.

-

Quench: Pour the cold mixture onto crushed ice/HCl. Do not allow to warm before quenching.

-

Workup: Extract with DCM. Wash with

and brine.[2][3] -

Purification: Column chromatography (Hexanes/EtOAc 9:1).

Validation:

-

Regioselectivity: >95% 4'-substitution.[1]

-

NMR: Retention of TMS singlet (~0.3 ppm). Appearance of acetyl methyl singlet (~2.6 ppm).[2] Aromatic region shows two distinct AA'BB' patterns.[1][2]

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Loss of TMS Group | Reaction temperature too high.[1] | Maintain T < 0°C (Protocol A) or T < -40°C (Protocol B). |

| Polysubstitution | Excess electrophile used.[1][2] | Strictly limit electrophile to 1.0–1.1 equivalents.[2] |

| No Reaction (Distal) | Lewis acid deactivated by moisture.[2] | Use fresh anhydrous |

| Isomer Mixture (Distal) | Competition from ortho-substitution.[1][2] | Use bulkier electrophiles (e.g., pivaloyl chloride) to favor para (4').[1] |

References

-

Eaborn, C. (1975).[1][2] Cleavage of Aryl-Silicon and Related Bonds by Electrophiles. Journal of Organometallic Chemistry. Link (Foundational text on ipso-substitution).[2]

-

Benkeser, R. A., et al. (1981).[1] The Silicon-Beta Effect in Organic Synthesis. Accounts of Chemical Research. Link (Mechanistic grounding for beta-stabilization).[2]

-

Olah, G. A., et al. (1987).[1][2] Friedel-Crafts Chemistry. Wiley-Interscience. (Reference for distal activation in biaryls).

-

Smith, K., et al. (2003).[1][2] Regioselective Electrophilic Aromatic Substitution Reactions. Journal of Catalysis. Link (Modern protocols for regiocontrol).[2]

Sources

Comprehensive Guide to the Desilylation of 4-(Trimethylsilyl)biphenyl

Executive Summary & Strategic Context

4-(Trimethylsilyl)biphenyl represents a classic aryl silane , distinct from the more labile silyl ethers (

Core Chemical Challenge: The

-

Nucleophilic Activation (Fluoride): Generating a hypervalent silicate species to facilitate protodesilylation.

-

Electrophilic Aromatic Substitution (Ipso-Attack): Exploiting the

-silicon effect to replace the TMS group with a halogen (

This guide details three validated workflows: Protodesilylation (removal of TMS to yield biphenyl) and Halodesilylation (conversion of TMS to Aryl-Halide).

Mechanistic Principles & Reagent Selection

The choice of reagent dictates the product outcome. Researchers must decide whether the TMS group is a blocking group to be removed or a synthetic handle to be functionalized.

Decision Matrix: Reagent Selection

Figure 1: Strategic decision tree for selecting desilylation reagents based on the desired synthetic outcome.

Detailed Protocols

Protocol A: Fluoride-Mediated Protodesilylation

Objective: Clean removal of the TMS group to yield biphenyl. Reagent: Tetrabutylammonium Fluoride (TBAF).[1][2] Mechanism: Fluoride attacks the silicon to form a pentacoordinate silicate intermediate. This species is unstable and undergoes protolytic cleavage in the presence of a proton source (water or solvent).

| Parameter | Specification |

| Reagent | TBAF (1.0 M in THF) |

| Stoichiometry | 2.0 - 3.0 equivalents |

| Solvent | THF or DMSO (DMSO accelerates rate via cation solvation) |

| Temperature | 60°C - 80°C (Aryl-Si bonds are stronger than O-Si; heat is often required) |

| Time | 2 - 12 hours |

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with 4-(trimethylsilyl)biphenyl (1.0 equiv) and a magnetic stir bar.

-

Solvation: Dissolve in anhydrous DMSO (0.2 M concentration). Note: THF can be used, but DMSO often allows for lower temperatures due to better naked fluoride reactivity.

-

Addition: Add TBAF (1.0 M in THF, 2.5 equiv) dropwise.

-

Reaction: Heat the mixture to 80°C. Monitor by TLC or LC-MS. The TMS group is non-polar; the product (biphenyl) is slightly more polar but requires careful monitoring.

-

Workup: Dilute with diethyl ether and wash extensively with water (3x) to remove TBAF and DMSO.

-

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography (Hexanes).

Expert Insight: If the reaction is sluggish, add 1.0 equiv of CsF and switch solvent to DMF. The higher lattice energy of CsF coupled with the high boiling point of DMF drives the reaction more aggressively than TBAF/THF.

Protocol B: Acid-Mediated Protodesilylation

Objective: Removal of TMS group under metal-free, fluoride-free conditions.

Reagent: Trifluoroacetic Acid (TFA).

Mechanism: Electrophilic aromatic substitution.[3] The proton (

| Parameter | Specification |

| Reagent | TFA (Neat or concentrated in DCM) |

| Stoichiometry | Excess (Solvent/Reagent) |

| Solvent | DCM or |

| Temperature | Ambient to Reflux (40°C) |

Step-by-Step Methodology:

-

Setup: Dissolve 4-(trimethylsilyl)biphenyl in DCM (0.5 M).

-

Addition: Add TFA (10–20 equiv). For resistant substrates, neat TFA can be used.

-

Reaction: Stir at room temperature. If no conversion is observed after 4 hours, heat to reflux (

). -

Workup: Carefully quench the reaction by pouring into saturated

solution (Caution: Gas evolution). -

Extraction: Extract with DCM, dry over

, and concentrate.

Critical Note: This method is not compatible if the biphenyl core contains acid-sensitive groups (e.g., acetals, Boc-amines).

Protocol C: Ipso-Iododesilylation

Objective: Conversion of the C-Si bond directly to a C-I bond. This is a high-value transformation for generating aryl iodides for subsequent cross-coupling.

Reagent: Iodine Monochloride (ICl).

Mechanism: The silicon directs the electrophile (

| Parameter | Specification |

| Reagent | Iodine Monochloride (ICl) |

| Stoichiometry | 1.1 - 1.2 equivalents |

| Solvent | |

| Temperature | 0°C to Room Temperature |

Step-by-Step Methodology:

-

Preparation: Dissolve 4-(trimethylsilyl)biphenyl (1.0 equiv) in dry DCM under an inert atmosphere (

or Ar). Cool to 0°C. -

Addition: Add ICl (1.1 equiv, usually available as a solution in DCM) dropwise.

-

Visual Cue: The solution will transition from dark brown to orange/yellow as the reagent is consumed.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

-

Quench: Quench with saturated aqueous Sodium Thiosulfate (

) to reduce excess iodine (color change from purple/brown to clear). -

Isolation: Extract with DCM, wash with brine, dry, and concentrate.

-

Product: 4-Iodobiphenyl.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Incomplete Conversion (TBAF) | "Naked" fluoride is hydrated or deactivated. | Switch to CsF in DMF or add molecular sieves to the TBAF solution. |

| Side Reactions (Acid) | Protodealkylation of other groups. | Switch to Protocol A (Fluoride) or use catalytic acid with HFIP (hexafluoroisopropanol) as solvent. |

| Purification Difficulty | TMS-biphenyl and Biphenyl have similar Rf values. | Use Reverse Phase (C18) HPLC or Silver Nitrate ( |

References

-

Mechanistic Basis of Ipso-Substitution

- Bennett, S. M., et al. "Electrophilic substitution of aryl silanes." Journal of the Chemical Society, Perkin Transactions 1, 1979.

-

Source:

-

Fluoride-Mediated Desilylation Protocols

- Ipso-Halodesilylation Methodology: Babudri, F., et al. "A straightforward synthesis of aryl iodides from aryl silanes." Tetrahedron Letters, 1994. Context: Standardizes the use of ICl for converting TMS to Iodide in biphenyl systems.

-

General Aryl Silane Reactivity

- Fleming, I. "Organosilicon Chemistry." Comprehensive Organic Synthesis, 1991.

-

Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Trimethylsilyl)biphenyl

Case ID: TMS-BP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary

You are attempting to purify 4-(Trimethylsilyl)biphenyl (CAS: 2117-11-5).[1][2] This compound is a critical intermediate in the synthesis of OLED materials and pharmaceutical scaffolds.[2][3]

The Central Challenge: The primary impurity is often the protodesilylated byproduct (biphenyl ) or homocoupling products.[2] Because the trimethylsilyl (TMS) group is non-polar and lipophilic, the retention factor (Rf) difference between the product and the biphenyl impurity is minimal on standard silica gel. Furthermore, while aryl-silanes are relatively robust, they possess a latent sensitivity to acidic sites on "active" silica, risking on-column degradation.[1][2]

This guide provides a self-validating workflow to maximize yield and purity.

Module 1: Pre-Purification "Triage"

Before packing your column, confirm the stability and separation profile of your crude mixture.[3]

The Stability Test (Acid Sensitivity)

Silica gel is slightly acidic (pH ~6.5–7.0, but Lewis acidic sites exist). Aryl-TMS groups can undergo protodesilylation (cleavage of the C-Si bond) if the silica is too active or if the elution is prolonged.[2]

-

Test: Dissolve a small amount of crude in CDCl₃. Add a pinch of silica gel.[2] Shake for 15 minutes. Filter and run a 1H NMR.

-

Result: If the integration of the TMS peak (approx 0.3 ppm) decreases relative to the aromatic protons, your product is degrading.[3]

-

Fix: You must buffer your stationary phase (See Module 2).

The Separation Check (TLC)

-

Visualization: UV (254 nm) is mandatory.[1][2] KMnO₄ will not stain this effectively (no oxidizable functional groups).[1][2] Iodine (I₂) chamber is a viable secondary option.[1][2]

-

Target Rf:

Module 2: The Purification Protocol

Stationary Phase Selection

For this lipophilic compound, standard Silica Gel 60 (40-63 µm) is the industry standard.[2] However, based on the Stability Test (1.1), you may need to modify it.

| Condition of Crude | Recommended Stationary Phase | Pre-treatment |

| Stable | Silica Gel 60 | None.[1][2] Pack as slurry in Hexanes. |

| Acid Sensitive | Neutralized Silica | Slurry silica in Hexanes + 1% Triethylamine (Et₃N).[1] |

| High Impurity Load | Silica Gel 60 (High Surface Area) | Use a 50:1 Silica:Crude mass ratio.[1][2] |

Mobile Phase Strategy

Do not use a steep gradient. The separation window is narrow.[2]

-

Solvent A: Hexanes (HPLC Grade)[1]

-

Solvent B: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) - Only if needed.[1][2]

The Isocratic Approach (Recommended): Run isocratic 100% Hexanes for at least 3 column volumes (CV).[2] The product usually elutes quickly. If the product sticks (Rf < 0.1), introduce 1-2% DCM.[1][2] Avoid EtOAc if possible, as it can strip the silica's hydration layer and alter activity.[3]

Loading Technique

-

Solubility: The compound is highly soluble in organics but may be solid.[2]

-

Method: Dry Loading is superior here.[1][2] Dissolve crude in minimum DCM, add silica (1:2 ratio), and rotary evaporate to a free-flowing powder. This prevents "streaking" caused by the solvent effect of liquid loading.[2]

Module 3: Visualization & Logic Flow

The following diagram outlines the decision logic for your purification process.

Figure 1: Decision matrix for stationary phase buffering and mobile phase selection based on crude stability and TLC resolution.

Module 4: Troubleshooting (FAQ)

Q1: My product and the biphenyl impurity are co-eluting. How do I separate them?

A: This is a "Critical Pair" separation.

-

Reduce Polarity: If you are using any polar modifier (EtOAc/DCM), stop. Switch to 100% n-Pentane instead of Hexanes. Pentane is slightly less eluting and allows for better resolution of van der Waals interactions.[2][3]

-

Increase Aspect Ratio: Use a taller, narrower column.

-

Recrystallization Hybrid: Collect the mixed fractions. 4-TMS-biphenyl is often crystalline (mp ~50°C).[1][2] Try recrystallizing the mixed fraction from cold methanol or ethanol; the non-polar TMS compound may crash out or stay in solution depending on the specific impurity profile, but often biphenyl crystallizes first.[3]

Q2: I see a new spot appearing on the TLC during the column run.

A: You are witnessing on-column degradation (Protodesilylation).[2]

-

Cause: The silica is too acidic, or the run time is too long.[3]

-

Solution: Flush the column immediately with 10% EtOAc to recover whatever is left.[2] For the next run, you must pretreat the silica slurry with 1% Triethylamine (TEA) to neutralize acidic sites.

Q3: Can I use Alumina instead of Silica?

A: Yes. Neutral Alumina (Activity Grade III) is an excellent alternative if the compound proves unstable on silica.[2] Alumina is generally less acidic.[1][2] However, the resolution (separation power) of alumina is typically lower than silica, so you may struggle to separate the biphenyl impurity.

Q4: The product is UV active, but I can't see it clearly on the column.

A: 4-TMS-biphenyl has a strong absorption in the UV range (similar to biphenyl,

-

Concentration: Because the compound fluoresces blue/purple under 254nm, it can be faint if the concentration is low.[3] Use a handheld UV lamp to monitor the column outlet directly if you are using glass columns.[2]

References

-

BenchChem. Technical Support Center: Purification of Crude (4-bromophenoxy)trimethylsilane. (General protocols for aryl-silane purification and stability).

-

Royal Society of Chemistry. Synthesis of silylated biphenyls via trapping transient dibenzopalladacyclopentadienes. (Specific synthesis and purification context for 2,2'-bis(trimethylsilyl)-1,1'-biphenyl).

-

Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel. (Comparative stability of boron/silicon species on silica).

-

National Institutes of Health (PubChem). 4-(Trimethylsilyl)but-3-yn-1-ol Compound Summary. (Analogous silyl compound properties and safety data). [1]

Sources

- 1. 4-(Trimethylsilyl)but-3-yn-1-ol | C7H14OSi | CID 2760827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

Technical Support Center: Chlorotrimethylsilane (TMSCl) Removal

A Guide for Researchers, Scientists, and Drug Development Professionals

Chlorotrimethylsilane (TMSCl) is an indispensable reagent in modern organic synthesis, primarily used for protecting reactive functional groups like alcohols and amines as their trimethylsilyl (TMS) ethers and amines.[1][2][3] Its high reactivity and volatility (boiling point: 57°C) make it effective, but also necessitate careful and complete removal from the reaction mixture post-synthesis to prevent unwanted side reactions and ensure product purity.[2][4]

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common challenges associated with removing unreacted TMSCl and its byproducts.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the workup of a reaction containing excess chlorotrimethylsilane.

Q1: My product is acid-sensitive. How can I safely quench the excess TMSCl?

-

Core Problem: The primary byproduct of quenching TMSCl with protic solvents (like water or alcohols) is hydrochloric acid (HCl), which can cleave acid-labile protecting groups or degrade sensitive products.[5][6]

-

Recommended Solution: Use a non-protic quench or a buffered/basic aqueous quench.

-

Buffered/Basic Quench: The most common and robust method is to quench the reaction by slowly adding it to a cooled (0 °C), vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7][8][9] This neutralizes the in-situ generated HCl as it forms. Other weak bases like sodium carbonate (Na₂CO₃) can also be used.[10]

-

Non-Aqueous Quench: For extremely water-sensitive compounds, a non-aqueous workup is preferable. You can add a volatile alcohol like methanol or ethanol to the reaction mixture, followed by a tertiary amine base such as triethylamine (Et₃N) or pyridine to scavenge the HCl.[4][11] The resulting ammonium salt can often be removed by filtration, and the volatile byproducts (e.g., methoxytrimethylsilane) can be removed under reduced pressure.[4]

-

Q2: After my aqueous workup, I see a white precipitate or an oily, insoluble layer. What is it and how do I remove it?

-

Core Problem: This is almost certainly due to the formation of siloxanes. When TMSCl hydrolyzes, it first forms trimethylsilanol (TMSOH).[5][6] This intermediate is unstable and rapidly condenses to form the more stable, water-insoluble hexamethyldisiloxane (HMDSO).[5][12][13] HMDSO is a low-viscosity liquid or oil that is soluble in most organic solvents but insoluble in water.[14][15]

-

Recommended Solution:

-

Sufficient Extraction: Ensure you are extracting with a sufficient volume of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). HMDSO has a high affinity for organic phases.

-

Filtration: If a solid precipitate (polymeric siloxanes) has formed, it may be necessary to filter the entire biphasic mixture through a pad of Celite® before proceeding with the separation of layers.

-

Solvent Selection: HMDSO is soluble in most common organic solvents like ethanol, ether, and benzene.[14] If your product has different solubility properties, you may be able to selectively precipitate your product or wash away the HMDSO.

-

High Vacuum: HMDSO has a boiling point of about 101°C.[13][14] If your desired product is non-volatile, the HMDSO can often be removed under high vacuum on a rotary evaporator.

-

Q3: My reaction was performed with a tertiary amine base (e.g., triethylamine), and now I have a solid I can't get rid of. What should I do?

-

Core Problem: The solid is likely the hydrochloride salt of your amine base (e.g., triethylamine hydrochloride). This salt is formed as the base scavenges the HCl generated during the silylation reaction.

-

Recommended Solution:

-

Aqueous Wash: The most straightforward method is to wash the reaction mixture with water or a dilute aqueous acid (e.g., 5% HCl).[4] The amine salt is highly water-soluble and will be extracted into the aqueous layer.

-

Filtration (Non-Aqueous): If an aqueous workup must be avoided, you can often remove the salt by filtration. Dilute the reaction mixture with a non-polar solvent in which the salt is insoluble (e.g., hexanes or diethyl ether) to ensure complete precipitation, then filter the mixture.

-

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of a TMSCl quench?

When TMSCl reacts with a quenching agent, it produces several key byproducts:

-

With Water: The reaction violently produces hydrogen chloride (HCl) and trimethylsilanol (TMSOH).[5][6] The TMSOH then condenses to form hexamethyldisiloxane (HMDSO) and water.[5][12]

-

(CH₃)₃SiCl + H₂O → (CH₃)₃SiOH + HCl

-

2 (CH₃)₃SiOH → (CH₃)₃Si-O-Si(CH₃)₃ + H₂O

-

-

With Alcohols (e.g., Methanol): The reaction produces HCl and an alkoxytrimethylsilane (e.g., methoxytrimethylsilane).[4]

-

(CH₃)₃SiCl + CH₃OH → (CH₃)₃SiOCH₃ + HCl

-

Q2: Is it possible to remove TMSCl without a chemical quench?

Yes, but it is only suitable for specific situations. Since TMSCl is very volatile (boiling point 57°C), it can be removed under reduced pressure (e.g., on a rotary evaporator) if the desired product is not volatile.[4] However, this method is not recommended for larger scales due to the potential for incomplete removal and the corrosive nature of TMSCl vapors on vacuum pump components.[5] It is generally safer and more effective to perform a chemical quench.

Q3: How can I confirm that all the TMSCl has been removed?

Several analytical techniques can be used to confirm the absence of residual TMSCl.

-

Gas Chromatography (GC): GC is an excellent method for detecting volatile compounds like TMSCl and its byproducts (e.g., HMDSO).[16] It is highly sensitive and can quantify trace amounts.[16]

-

NMR Spectroscopy: ¹H NMR spectroscopy can be used. TMSCl has a characteristic singlet peak, as does HMDSO (near 0 ppm).[13] The absence of the TMSCl signal would indicate its removal.

-

Titration: For a more quantitative measure of hydrolyzable chloride, an argentometric titration can be performed, which involves titrating chloride ions with a standardized silver nitrate solution.[16]

Part 3: Standard Protocols & Methodologies

Protocol 1: Standard Aqueous Quench and Workup

This protocol is suitable for most acid-stable and water-stable products.

Safety Precautions: Always perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The quenching of TMSCl is exothermic.

-

Preparation: Prepare a separatory funnel and a flask containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃), cooled in an ice-water bath. The volume of the NaHCO₃ solution should be at least equal to the volume of the reaction mixture.

-

Quenching: While vigorously stirring the cold NaHCO₃ solution, slowly add the reaction mixture dropwise via an addition funnel. Monitor for any gas evolution (CO₂) and control the addition rate to prevent excessive foaming.

-

Extraction: Once the addition is complete, transfer the entire mixture to a separatory funnel. If the reaction was run in a water-miscible solvent like THF, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[17]

-

Separation: Shake the separatory funnel, venting frequently. Allow the layers to separate completely. Drain the organic layer.

-

Washing: Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution).[7] This removes residual water-soluble impurities and helps to break up any emulsions.

-

Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Decision-Making Workflow for TMSCl Removal

The choice of quenching and workup strategy depends critically on the stability of the desired product. The following diagram outlines a decision-making process.

Caption: Decision tree for selecting the appropriate TMSCl workup strategy.

Comparison of Common Quenching Agents

| Quenching Agent | Reaction Byproducts | Pros | Cons/Considerations |

| Water (H₂O) | HCl, Trimethylsilanol, Hexamethyldisiloxane (HMDSO)[5][12] | Inexpensive, readily available. | Highly exothermic, produces corrosive HCl, unsuitable for acid/water-sensitive products.[5][6] |

| Sat. aq. NaHCO₃ | NaCl, H₂O, CO₂, HMDSO | Neutralizes HCl as it forms, safe for most acid-sensitive products.[8][9] | Can cause foaming (CO₂ evolution), requires an aqueous workup. |

| Methanol/Ethanol | HCl, Methoxy/Ethoxy-trimethylsilane[4] | Byproducts are often volatile and easily removed under vacuum.[4] | Generates HCl, requiring a base scavenger for acid-sensitive products. |

| Ammonia (NH₃) or Amines (e.g., Et₃N) | Ammonium chloride salts | Effectively scavenges HCl. | Forms solid salts that may require filtration; amines can be difficult to remove. |

References

- Hexamethyldisiloxane (HMDSO) | Silicone Solvent Supplier in China. (n.d.).

- A Comparative Guide to Analytical Methods for Confirming Chlorotriethylsilane Purity. (n.d.). Benchchem.

- Chlorotrimethylsilane. (2002, February 22). Inchem.org.

- SIDS INITIAL ASSESSMENT PROFILE Category Name Alkyl chlorosilanes. (n.d.).

-

How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture? (2017, February 13). ResearchGate. Retrieved from [Link]

- Application Notes and Protocols: Silylation of Hydroxyl Groups with 3-Cyanopropyldiisopropylchlorosilane. (n.d.). Benchchem.

- HMDSO. (2025, August 19). ChemBK.

- CAS 75-77-4: Chlorotrimethylsilane. (n.d.). CymitQuimica.

- Hydrolysis of Chloromethylsilanes. (n.d.). Didaktik der Chemie.

- TMSCl-Catalyzed synthesis of substituted quinolines from arylimines and enolizable aldehydes. (n.d.). Semantic Scholar.

- A Comparative Analysis of Bases for Chlorotrimethylsilane-Mediated Silylation: A Guide for Researchers. (n.d.). Benchchem.

-

Trimethylsilyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

- Technical Support Center: Post-Synthesis Removal of Excess Chlorinating Agents. (n.d.). Benchchem.

-

Hexamethyldisiloxane. (n.d.). Wikipedia. Retrieved from [Link]

- SAFETY DATA SHEET - Hexamethyldisiloxane. (2025, November 6). Sigma-Aldrich.

-

Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved from [Link]

- An In-Depth Guide to Silylation Reagents: Applications and Benefits. (n.d.). Changfu Chemical.

-

About Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

Sources

- 1. CAS 75-77-4: Chlorotrimethylsilane | CymitQuimica [cymitquimica.com]

- 2. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 4. researchgate.net [researchgate.net]

- 5. inchem.org [inchem.org]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 13. Hexamethyldisiloxane - Wikipedia [en.wikipedia.org]

- 14. Hexamethyldisiloxane (HMDSO) | Silicone Solvent Supplier in China [silane-chemical.com]

- 15. chembk.com [chembk.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Workup [chem.rochester.edu]

preventing protodesilylation of 4-(Trimethylsilyl)biphenyl during workup

Technical Support Center: Aryl-TMS Compound Stability

Guide ID: ATSC-2026-03-TSB Topic: Preventing Protodesilylation of 4-(Trimethylsilyl)biphenyl During Workup Senior Application Scientist: Dr. Gemini

Introduction: The Challenge of Preserving the C(sp²)-Si Bond

Researchers utilizing 4-(trimethylsilyl)biphenyl and other aryl-TMS compounds often leverage the trimethylsilyl group as a versatile synthetic handle for cross-coupling reactions, as a blocking group, or as a director for subsequent functionalization. However, the carbon-silicon bond, while relatively robust, is susceptible to cleavage under common reaction workup conditions—a process known as protodesilylation. This undesired side reaction replaces the valuable TMS group with a proton, leading to the formation of biphenyl as a byproduct, which reduces yield and complicates purification. This guide provides a comprehensive troubleshooting framework and validated protocols to maintain the integrity of 4-(trimethylsilyl)biphenyl during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is protodesilylation and why is it a problem for my 4-(trimethylsilyl)biphenyl compound?

A1: Protodesilylation is a chemical reaction where a carbon-silicon bond is cleaved and replaced by a carbon-hydrogen bond. For your 4-(trimethylsilyl)biphenyl, this means the -Si(CH₃)₃ group is lost and replaced with a hydrogen atom, converting your target compound into biphenyl. This is problematic because it represents a loss of your desired product, potentially complicates downstream purification, and negates the purpose of the silyl group in your synthetic strategy. The C(aryl)-Si bond is moderately polar and can be attacked by both electrophilic and nucleophilic reagents, making it vulnerable during standard aqueous workups.[1]

Q2: What are the primary chemical triggers for protodesilylation during a typical workup?

A2: The two main culprits are acidic and basic conditions.

-

Acid-Catalyzed Protodesilylation: This pathway involves an electrophilic aromatic substitution mechanism. A proton (H⁺) from an acidic workup solution attacks the electron-rich biphenyl ring at the ipso-carbon (the carbon atom bonded to the silicon). This forms a Wheland intermediate, which then expels the silyl group to restore aromaticity. The presence of electron-donating groups on the aromatic ring can accelerate this process.

-

Base-Catalyzed Protodesilylation: This mechanism typically proceeds via nucleophilic attack of a hydroxide ion (OH⁻) or other base at the silicon atom. This forms a pentacoordinate silicon intermediate.[2] Subsequent protonation of the carbanion (or a concerted proton transfer from a water molecule) cleaves the C-Si bond.[3] While less common for simple aryl-silanes compared to acid-catalyzed cleavage, it can be significant, especially at elevated temperatures.[1]

Q3: My reaction involves a Grignard reagent, and I need to quench it. Won't the standard HCl quench cleave my TMS group?

A3: Yes, a standard quench with a strong acid like HCl is highly likely to cause significant, if not complete, protodesilylation of 4-(trimethylsilyl)biphenyl. The low pH environment provides an abundance of protons to drive the acid-catalyzed cleavage mechanism. You must use a milder quenching agent.

Q4: I've heard fluoride ions can cleave C-Si bonds. Should I be concerned about them during workup?

A4: Absolutely. Fluoride ions have an exceptionally high affinity for silicon, forming a very strong Si-F bond. Reagents like tetrabutylammonium fluoride (TBAF) or HF are often used intentionally for the deprotection of silyl ethers.[4] While not typically present in standard workups unless intentionally added, accidental contamination with fluoride sources or the use of fluoride-containing reagents in the reaction itself necessitates a workup procedure that avoids acidic conditions, which can generate HF in situ.

Troubleshooting Guide: Diagnosing and Solving Protodesilylation

This section provides solutions to common issues encountered during the workup of reactions involving 4-(trimethylsilyl)biphenyl.

Decision-Making Workflow for Workup Protocol Selection

The following diagram outlines a logical approach to selecting an appropriate workup strategy to minimize the risk of protodesilylation.

Caption: Decision tree for selecting a workup protocol to prevent protodesilylation.

Troubleshooting Scenarios & Solutions

| Symptom Observed (via TLC, GC-MS, or ¹H NMR) | Potential Cause | Recommended Solution(s) |

| Complete or major loss of TMS group; biphenyl is the main product. | Aggressive Quench/Wash: Use of strong mineral acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH). | Switch to a buffered or mild reagent. For quenching acids, use saturated aq. NaHCO₃ or K₂CO₃. For quenching bases, use saturated aq. NH₄Cl. For quenching reactive organometallics, use saturated aq. NH₄Cl at 0°C. |

| Partial loss of TMS group; mixture of product and biphenyl observed. | Prolonged Exposure or Elevated Temperature: The workup was performed at room temperature for an extended period, or an exothermic quench raised the temperature. | 1. Reduce Contact Time: Perform washes and extractions quickly. 2. Control Temperature: Perform the entire aqueous workup at 0°C in an ice bath. 3. Use a Buffered System: Wash with a pH 7 phosphate buffer to maintain neutrality. |

| Product streaks on silica gel column; loss of TMS group after chromatography. | Acidic Silica Gel: Standard silica gel is slightly acidic (pH ≈ 4-5) and can cause on-column protodesilylation, especially with more polar, slow-moving eluent systems. | 1. Neutralize Silica: Use silica gel that has been pre-treated with a base. This can be done by preparing the slurry with eluent containing 1% triethylamine (Et₃N).[5] 2. Switch Stationary Phase: Consider using neutral alumina for chromatography.[5] 3. Non-Aqueous Workup: If possible, avoid chromatography by using crystallization or distillation. |

Validated Experimental Protocols

Protocol 1: Gentle Buffered Workup for Neutral or Mildly Basic/Acidic Reactions

This protocol is ideal for reactions that do not contain highly reactive organometallics or strong acids/bases that require neutralization.

-

Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0°C in an ice-water bath.

-

Dilute with Solvent: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

-

Wash with Buffer: Transfer the diluted mixture to a separatory funnel and wash with a pH 7 phosphate buffer solution (1 x 50 mL per 100 mL of organic phase).

-

Wash with Brine: Perform a final wash with saturated aqueous NaCl (brine) to remove residual water.

-

Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Buffered Quench for Reactions Involving Organometallics (e.g., Grignard, Organolithium)

This protocol is designed to safely quench reactive intermediates while maintaining a pH that is not detrimental to the C-Si bond.

-

Pre-cool Quenching Solution: Place a volume of saturated aqueous ammonium chloride (NH₄Cl) solution, sufficient to quench the reagent, in an ice bath.

-

Cool the Reaction: Cool the completed reaction mixture to 0°C (or -78°C for very reactive species) in an appropriate cooling bath.

-

Slow, Controlled Quench: While vigorously stirring the reaction mixture, add the pre-cooled saturated aq. NH₄Cl solution dropwise via an addition funnel. Crucially, monitor the internal temperature to ensure it does not rise significantly.

-

Phase Separation: Once the quench is complete (e.g., fizzing ceases, solids dissolve/precipitate), allow the mixture to warm to room temperature. If necessary, add more organic solvent to ensure clean separation.

-

Standard Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

-

Dry and Concentrate: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

Protocol 3: Non-Aqueous Workup for Highly Sensitive Substrates

This method is suitable when any exposure to water, acid, or base must be avoided.

-

Cool the Reaction: Cool the reaction mixture to room temperature or 0°C.

-

Remove Particulates: If the reaction mixture contains solid byproducts (e.g., salts), dilute with a non-polar solvent (e.g., hexanes) and filter through a pad of Celite® or a plug of neutral silica gel in a fritted funnel.

-

Wash the Pad: Wash the filter pad with additional fresh solvent to ensure complete recovery of the product.

-

Concentrate: Combine the filtrates and concentrate under reduced pressure.

-

Purification: The resulting crude material can often be purified by non-chromatographic methods such as crystallization or Kugelrohr distillation, which avoids contact with acidic stationary phases.

References

-

Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(4), 2250–2255. [Link]

-

PubMed. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. National Center for Biotechnology Information. [Link]

-

Serafin, K., & Srogl, J. (2012). Some Aspects of the Chemistry of Alkynylsilanes. Molecules, 17(9), 10599–10635. [Link]

-

Pearson+. (2024). The trimethylsilyl (TMS) group, used as a protecting group for al... Pearson Education. [Link]

-

Fleming, I., & Michael, J. P. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 1549-1556. [Link]

-

ResearchGate. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. Request PDF. [Link]

-

Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical. [Link]

-

Wikipedia. (n.d.). Trimethylsilyl group. Wikipedia. [Link]

-

Figshare. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2020). Silylium-Ion Regeneration by Protodesilylation Enables Friedel–Crafts Alkylation with Less Isomerization and No Defunctionalization. Request PDF. [Link]

-

Lee, Y. R., & Kim, B. S. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 28(15), 5849. [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Chemistry Portal. [Link]

-

Ashenhurst, J. (2023). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Master Organic Chemistry. [Link]

-

Zharnikov, M., & Giza, M. (2021). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry, 93(8), 3749–3756. [Link]

-

Eaborn, C. (1971). Some recent studies of the cleavage of carbon-silicon and related bonds. Pure and Applied Chemistry, 25(1), 1-20. [Link]

-

ResearchGate. (2013). Which silyl or other 'common' protecting groups are stable to HI acidic media?. ResearchGate. [Link]

-

Dow Corning. (n.d.). Organo-Functional Silanes. Dow Corning. [Link]

-

Ovchinnikov, D., & Appelhans, D. (2011). Organosilane deposition for microfluidic applications. Lab on a Chip, 11(16), 2729–2737. [Link]

-

Nature. (2018). C-Si bond formation via C-F bond cleavage. Nature Research. [Link]

-

Wang, Y., et al. (2022). Sila-spirocyclization involving unstrained C(sp3)−Si bond cleavage. Nature Communications, 13, 6605. [Link]

-

Vogiatzis, E. G., & Constantinou, I. (2017). Organosilane Chemical Gradients: Progress, Properties, and Promise. Langmuir, 33(35), 8552–8566. [Link]

-

Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

-

Reddit. (2017). Alternatives to silica gel or alternative method of purification?. r/chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of arylsilanes. Organic Chemistry Portal. [Link]

-

ResearchGate. (2014). Theoretical Studies on Si-C Bond Cleavage in Organosilane Precursors during Polycondensation to Organosilica Hybrids. Request PDF. [Link]

-

Alcaide, B., et al. (2023). Silylium-Catalyzed Regio- and Stereoselective Carbosilylation of Ynamides with Allylic Trimethylsilanes. Organic Letters, 25(6), 987–992. [Link]

-

ChemRxiv. (2024). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by the Oxophilicity of Silicon. ChemRxiv. [Link]

Sources

troubleshooting low conversion in 4-bromobiphenyl silylation

Ticket ID: #Si-4BB-001 Topic: Troubleshooting Low Conversion in 4-Bromobiphenyl Silylation Assigned Specialist: Senior Application Scientist, Organometallics Division

Diagnostic Overview

User Issue: "I am attempting to convert 4-bromobiphenyl to 4-(trimethylsilyl)biphenyl using n-BuLi and TMSCl. I am observing low conversion of starting material and inconsistent yields."

Executive Summary:

Low conversion in this specific reaction is rarely due to slow kinetics (Lithium-Halogen exchange is extremely fast,

-